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The following table provides a comparative overview based on experimental data for Cys-protected peptides,

which serves as a strong model for understanding the behavior of the Trt group on Gln due to similar

carbocation cleavage mechanisms [1].

Protecting
Group

Abbreviation
Relative Carbocation
Stability (ΔE,
kcal·mol⁻¹)

Typical
Cleavage
Condition (TFA)

Estimated
Deprotection Time
(at 25°C)

Triphenylmethyl Trt 235.8 [1] 1–5% [1] Minutes [1]

Methoxytrityl Mmt 228.3 [1] Very Low
(<<1%) [1]

Very Fast [1]

Diphenylmethyl Dpm ~232 [1] 60–95% [1] 1–2 hours [1]

Benzyl Bzl ~246 [1] Strong Acid

(e.g., HF) [1]

Stable to TFA [1]

> Note on Gln(Trt): The data above is derived from studies on Cys protection [1]. However, the carbocation

stability principle applies directly to H-Gln(Trt)-OH, confirming its high acid lability and cleavage in mild,

low-concentration TFA conditions.

Experimental Protocol for Acid Lability Evaluation
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The data in the table above was typically generated using a standardized experimental approach, which you

can adapt to verify the behavior of H-Gln(Trt)-OH or other protected amino acids [1].

Model System: A tripeptide (e.g., Fmoc-Ala-Cys(PG)-Leu-NH₂) is built on an acid-labile resin, such
as a Sieber amide resin.

Cleavage Conditions: The protected peptide-resin is treated with a TFA solution containing
scavengers (e.g., 2.5% water and 2.5% triisopropylsilane (TIS)).

Key Variables:
TFA Concentration: Systematically varied (e.g., from 1% to 95%).

Reaction Time: Monitored over different intervals (e.g., 5 minutes, 30 minutes, 1 hour).
Temperature: Often conducted at room temperature (25°C).

Analysis: The concentration of the deprotected peptide in the solution is measured after cleavage to
determine the percentage of the protecting group removed under each condition.

Mechanism of Acid-Catalyzed Deprotection

The acid lability of protecting groups like Trt, Dpm, and their derivatives is governed by the stability of the

carbocation intermediate formed during cleavage. The general mechanism for H-Gln(Trt)-OH deprotection

is illustrated below:

Protected Gln(Trt) Carbocation
Intermediate

Step 1
Acid Catalysis

(H⁺) Deprotected Gln
+ Trt⁺

Step 2
Scavenger Trapping

Click to download full resolution via product page

This mechanism explains the trends in the data table [1]:

Higher Carbocation Stability = Higher Acid Lability: The Trityl (Trt) group forms a highly stable
trityl carbocation (Ar₃C⁺), making it cleave in very mild acid (1-5% TFA).

Electron-Donating Substituents: Adding groups like methoxy (-OMe) to the phenyl rings, as in Mmt,
further stabilizes the carbocation via resonance, making Mmt even more labile than Trt.

Fewer Aromatic Rings: The diphenylmethyl (Dpm) carbocation (Ar₂CH⁺) is less stable than the trityl
cation, requiring stronger acid (60-95% TFA) for cleavage.
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Strategic Selection of Protecting Groups

Understanding these profiles allows for strategic selection in complex syntheses like peptides and

pharmaceuticals:

Use Trt for Gln (and Asn, His, Cys): When using Fmoc-solid-phase peptide synthesis, Trt is ideal for

side-chain protection because it is stable to the base used for Fmoc removal but cleaved quickly
during the final mild TFA treatment, minimizing side reactions [1].

Orthogonal Protection with Dpm: Dpm can be a useful orthogonal protector for Cys (or potentially
other residues) as it is stable to the low TFA concentrations that remove Trt, but is cleaved under

higher TFA concentrations [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Understanding Acid of Cysteine Protecting Groups - PMC Lability [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comparative Acid Lability of Protecting Groups]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b726842#h-gln-trt-oh-acid-

lability-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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